2-(4-Methoxyphenyl)-2-piperidinoacetonitrile
Overview
Description
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile is an organic compound that features a piperidine ring attached to a methoxyphenyl group and an acetonitrile moiety
Scientific Research Applications
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
Target of Action
It is known that similar compounds target aralkylamine dehydrogenase light chain and heavy chain .
Mode of Action
For instance, similar compounds have been found to inhibit Sodium-dependent dopamine and serotonin transporters .
Biochemical Pathways
Related compounds have been found to impact pathways related to oxidative stress and inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, such as changes in total oxidant status and total soluble proteins .
Result of Action
Related compounds have been found to reduce mda contents and pod activity .
Safety and Hazards
Future Directions
The future directions in the research of compounds like “2-(4-Methoxyphenyl)-2-piperidinoacetonitrile” could involve exploring their potential applications in various fields. For example, secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile typically involves the reaction of 4-methoxybenzyl cyanide with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-Hydroxyphenyl-2-piperidinoacetonitrile.
Reduction: 2-(4-Methoxyphenyl)-2-piperidinoacetamide.
Substitution: Various substituted piperidinoacetonitrile derivatives depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Used as an intermediate in organic synthesis and has applications in the fragrance industry.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pharmaceuticals.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Explored for its potential biological activities.
Uniqueness
2-(4-Methoxyphenyl)-2-piperidinoacetonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the nitrile group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16/h5-8,14H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRKWIBBOQIQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257774 | |
Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15190-14-4 | |
Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15190-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-2-piperidinoacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015190144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15190-14-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(4-Methoxyphenyl)-1-piperidineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-2-piperidinoacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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